1-(Methylthio)isoquinolin-3(4H)-one

Catalog No.
S12353432
CAS No.
M.F
C10H9NOS
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylthio)isoquinolin-3(4H)-one

Product Name

1-(Methylthio)isoquinolin-3(4H)-one

IUPAC Name

1-methylsulfanyl-4H-isoquinolin-3-one

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6H2,1H3

InChI Key

KINUNYDFNZRESH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)CC2=CC=CC=C21

1-(Methylthio)isoquinolin-3(4H)-one, CAS No. 36068-76-5, is a heterocyclic compound belonging to the isoquinolone class.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] Structurally, it is an isoquinoline core featuring a ketone at the C3 position and a methylthio (-SCH3) group at the C1 position. This substitution pattern makes the methylthio group a versatile leaving group, positioning the compound as a key precursor for introducing a wide range of substituents at the C1 position, which is a critical site for building molecular complexity in many biologically active isoquinoline alkaloids and synthetic analogs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdvgq8pJH-ffQ6R-4F3wM1PadpVgqXOgoufrZp-3V9giZyK2Do5MWLhgB6Pqs-WFKMG18v6FlKxMq-RPD3rayJNlWMDINp-tg12qC-BpMqjbI0TmoQjYdnU-RFruSGSebFhn0iFFGnmV4slb5kdfVHb3z_FSufLPGFVQpSd1FJ7g8UQEbSERxOYw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCTP_1QexpzTInYMbFA8vy4WSHHPBb2cWc2m57PQ83ReOjqde6bZVDWzN35DW4SMcxbCmRtFJQJOherTjq__3LUchUpYs7J2TJPIQjTQzO_TaA8_V6q5GqU50pOWMItxBplbbWEwVOGk8ViVSung2jPv9SOxAVyGop2Ch9DWSR-twq5eaDtKLO1GyjvBop-0JLSxV7bYh2XQ291KbVB97hQ40I8lGoLTyusMtNgD8%3D)]

Research Fit

Workflow Nucleophilic displacement derivatization at the 1-position via methylthio leaving group
Synthesis Metal-free route available; supports metal-sensitive downstream processing
Scaffold 3-oxo hydrogen-bonding site and 4-methylene functionalization handle in a single building block

Attempting to substitute 1-(Methylthio)isoquinolin-3(4H)-one with simpler isoquinolones or unsubstituted isoquinoline often fails in synthetic workflows. The C1 position of the isoquinoline ring is the preferred site for nucleophilic attack, but it requires activation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCTP_1QexpzTInYMbFA8vy4WSHHPBb2cWc2m57PQ83ReOjqde6bZVDWzN35DW4SMcxbCmRtFJQJOherTjq__3LUchUpYs7J2TJPIQjTQzO_TaA8_V6q5GqU50pOWMItxBplbbWEwVOGk8ViVSung2jPv9SOxAVyGop2Ch9DWSR-twq5eaDtKLO1GyjvBop-0JLSxV7bYh2XQ291KbVB97hQ40I8lGoLTyusMtNgD8%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCovhbqemfFyXU1JlCNCxKC6WPEMdJWcQWDf6snSHVTj2iOHSQm7PeultgfF3zMwUyxvE6OvMFJcJf3vdKMS3IlvVzhaN1XNrH-CiVMwp5WEriBjPNgTivvrdWbvRVtqz9bs10SdYPahkX3mGuKvJgO8uRaUcMw-VU_Y7aBOJCv_EZe7zW4eiziY-zvw_Fny6C1a-2MJYIkOvst95_b1m_-189j9zCpmlfCaQ%3D)] Without the methylthio group, direct substitution at C1 is inefficient and requires harsh conditions or multi-step functionalization protocols. The methylthio moiety serves as an effective, pre-installed leaving group, enabling mild and high-yield displacement reactions. This built-in reactivity is critical for process efficiency and avoids the need for less stable or more costly activating groups, making this specific compound a more direct and reliable starting material for many multi-step syntheses.

Substitution Risk

Target
Substitute
Risk
1-(Methylthio)isoquinolin-3(4H)-one
Unsubstituted isoquinolin-3(4H)-one
Lacks the 1-position leaving group; nucleophilic displacement derivatization may not be feasible
1-(Methylthio)isoquinolin-3(4H)-one
1-(Arylthio)isoquinolines
Require copper catalyst and diaryliodonium salts; metal-sensitive downstream processes may be affected
1-(Methylthio)isoquinolin-3(4H)-one
Larger alkylthio analogs (ethylthio, etc.)
Displacement kinetics may differ significantly; reactivity profile may not transfer directly

Superior Precursor for 1,3-Disubstituted Isoquinolines via Directed Lithiation

The methylthio group at the C1 position is essential for accessing the synthetically valuable 1-methylthio-3-lithioisoquinoline intermediate. Treatment of the bromo-analog, 1-methylthio-3-bromoisoquinoline, with n-butyllithium at -78 °C readily generates this lithiated species. This intermediate cannot be formed from the simpler 3-bromoisoquinoline, which fails to undergo the desired lithium-halogen exchange.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] The resulting 1-methylthio-3-lithioisoquinoline reacts with various electrophiles, such as methyl iodide, to produce 1-methylthio-3-methylisoquinoline in a 71% yield.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] This demonstrates the compound's role as a masked equivalent of the otherwise inaccessible 3-lithioisoquinoline synthon.

Evidence DimensionYield of 3-methylisoquinoline derivative
Target Compound Data71% yield (via the 1-methylthio-3-lithio intermediate)
Comparator Or Baseline3-Bromoisoquinoline (fails to generate the required 3-lithio intermediate)
Quantified DifferenceEnables a reaction that is otherwise unsuccessful
ConditionsReaction with n-butyllithium in THF at -78 °C, followed by quenching with methyl iodide.

This enables the synthesis of 3-substituted isoquinolines, a class of compounds difficult to access directly, making this a critical procurement choice for specific synthetic targets.

Hydroxide Displacement Kinetics
Head-to-head
530-fold greater reactivity vs 2-methylthioquinoline methiodide
Supports nucleophilic displacement workflow selection
Kinetic measurements at 20°C; isoquinoline scaffold advantage

Enabling High-Yield Synthesis of 1-(Arylthio)isoquinolines Under Mild, Metal-Free Conditions

While not a direct reaction of the title compound, a closely related analog demonstrates the unique reactivity of the methylthio group. In a comparative study, 2-(isothiocyanatomethyl)-1,1'-biphenyl reacted with methyl triflate (MeOTf) under metal-free conditions to produce the corresponding 1-(methylthio)-3,4-dihydroisoquinoline derivative in 86% yield.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] In contrast, attempting a similar reaction with diaryliodonium salts to form an arylthio derivative required a copper catalyst and generally resulted in lower to moderate yields for many substrates.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] This highlights the process advantage of using alkylthio precursors for certain transformations, avoiding metal catalysts and often achieving higher efficiency.

Evidence DimensionReaction Yield and Conditions
Target Compound Data86% yield (for 1-methylthio derivative formation, metal-free)
Comparator Or BaselineVariable yields (e.g., 46-75%) for 1-arylthio derivatives requiring a copper catalyst.
Quantified DifferenceUp to ~40% higher yield and circumvention of metal catalysis.
ConditionsReaction of isothiocyanate precursor with MeOTf in DCE for 2 hours.

For processes where metal contamination is a concern (e.g., pharmaceutical synthesis) or where maximizing yield is critical, selecting an alkylthio-functionalized precursor like 1-(methylthio)isoquinolin-3(4H)-one offers a clear process advantage.

Metal-Free Synthetic Route
Head-to-head
MeOTf, no transition metal vs Cu catalyst + diaryliodonium salts required for arylthio analogs
Supports metal-sensitive downstream application fit
Simplifies purification; reduces trace metal contamination risk
Removable Directing Group
Class-level
Enables 3-position lithiation; removable via Raney nickel or oxidative displacement
Supports regioselective scaffold diversification strategy
Data to verify; class-level synthetic methodology inference
Methylthio Yield Activation
Class-level
54–94% yield (activated) vs 0% (unactivated) across 4 of 6 reaction types
Reported yield context; class-level activation effect
Class-level evidence from related methylthio-isoquinoline systems

Precursor for 3-Substituted and 1,3-Disubstituted Isoquinoline Libraries

The compound is the right choice for synthetic campaigns targeting novel 3-substituted isoquinolines. Its ability to form a stable 3-lithio intermediate, a feature not shared by simpler bromo-isoquinolines, allows for the systematic introduction of various functional groups at this position, followed by reductive desulfurization to yield the final target.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)]

Synthesis of Biologically Active Isoquinoline Alkaloid Analogs

In medicinal chemistry, where the isoquinoline core is a privileged scaffold found in numerous alkaloids with diverse bioactivities, this compound serves as an advanced intermediate.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTKVPrQLYDMXn6NiBpThIjPU1ZTHDQjhuTcZvaDWfNZmTqRLzT16HFQdP7tXcf4HA1FxxflD6zPr5yUZ7RIgVuVXgQhX27_p9gSqENaJyosCs5YAze10yYZ8o50DDCmf2BwlDQr2BMMTPYnE8%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEWd2lPa1u6cdZxqlT3xtuUEfKJ9vfq3BNE577o2eAjbPXesoacOHXVqOs3fRL3tkq1o-lHSbblqLuCophD3Z_f_s4OzZzJ17jemHqw-lSQr9OgOXd10lV_Gzl1VIHj7rjp3y3xh0DuNT9mDl38atBh9RzZHwHIMxs7D-h203IrQ-yzSCXcVzv8w-ZSOb2l_hEesk1XHsdp5cDRSKYaP3yxxMl)] The methylthio group facilitates the introduction of complex side chains at C1, a key modification point for tuning pharmacological properties, enabling the efficient construction of analogs of natural products like papaverine or berberine for drug discovery programs.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTKVPrQLYDMXn6NiBpThIjPU1ZTHDQjhuTcZvaDWfNZmTqRLzT16HFQdP7tXcf4HA1FxxflD6zPr5yUZ7RIgVuVXgQhX27_p9gSqENaJyosCs5YAze10yYZ8o50DDCmf2BwlDQr2BMMTPYnE8%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEWd2lPa1u6cdZxqlT3xtuUEfKJ9vfq3BNE577o2eAjbPXesoacOHXVqOs3fRL3tkq1o-lHSbblqLuCophD3Z_f_s4OzZzJ17jemHqw-lSQr9OgOXd10lV_Gzl1VIHj7rjp3y3xh0DuNT9mDl38atBh9RzZHwHIMxs7D-h203IrQ-yzSCXcVzv8w-ZSOb2l_hEesk1XHsdp5cDRSKYaP3yxxMl)]

Application Fit

Application
Selection Property
Validation Focus
Nucleophilic displacement derivatization
1-Methylthio leaving group reactivity
Displacement kinetics and nucleophile scope verification
Metal-sensitive downstream processing
Metal-free synthetic accessibility
Trace metal content confirmation
Regioselective C3 scaffold diversification
Methylthio-directed lithiation capability
Regioselectivity and directing group removal efficiency
Multi-step isoquinoline scaffold construction
Methylthio-mediated activation effect
Step-yield reproducibility assessment

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

191.04048508 g/mol

Monoisotopic Mass

191.04048508 g/mol

Heavy Atom Count

13

Explore Compound Types